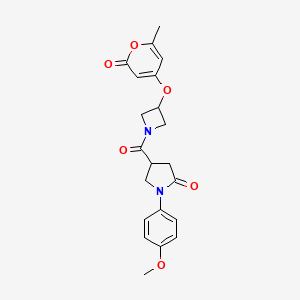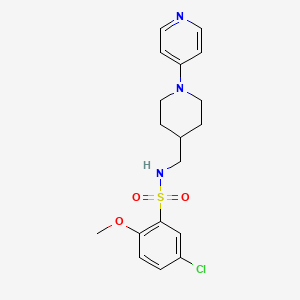![molecular formula C23H18N2OS B2477899 5-[(4-methylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde CAS No. 956744-37-9](/img/structure/B2477899.png)
5-[(4-methylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-methylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C23H18N2OS and its molecular weight is 370.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
One of the notable applications of derivatives of 5-[(4-methylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is in antimicrobial research. A study focused on synthesizing diphenyl pyrazolylmethylanilines through reductive amination demonstrated considerable antifungal activity, though their antibacterial efficacy was limited (Bawa, Ahmad, & Kumar, 2011).
Magnetic and Spectroscopic Studies
Research on copper chelates of aminomethylene derivatives of pyrazole-5-one and pyrazole-5-thione, derived from similar compounds, has revealed insights into their magnetic and spectral properties. These studies are significant for understanding the electronic structure and magnetic interactions in such compounds (Uraev et al., 2020).
Environmentally Benign Synthesis
The environmentally friendly synthesis of certain pyrazole derivatives, including those related to this compound, has been a subject of study. This approach focuses on sustainable and efficient synthetic methods (Hangarge & Shingare, 2003).
Biological Investigations
Compounds derived from this compound have been synthesized and evaluated for their antimicrobial properties, showcasing potential in medical applications (Prasath et al., 2015).
Crystallographic Analysis
Crystallographic analysis of compounds related to this compound provides insights into their molecular structures, which is crucial for understanding their chemical behavior and potential applications (Cuartas et al., 2017).
Catalysis
Studies have explored the use of specific catalysts in the synthesis of pyrazole derivatives, highlighting the potential of these compounds in catalytic applications (Tayebi et al., 2011).
Solid State Emissive NLOphores
Research on pyrazole-based derivatives has included their use in developing solid-state emissive materials with large stokes shifts. These studies are significant for material science and optoelectronics (Lanke & Sekar, 2016).
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of various pyrazole derivatives provide foundational knowledge for further exploration of their potential applications in various fields, including pharmaceuticals (Xu & Shi, 2011).
Anti-Inflammatory and Antioxidant Agents
A series of pyrazole chalcones derived from this compound have been evaluated for their anti-inflammatory, antioxidant, and antimicrobial properties. These findings contribute to the potential therapeutic applications of these compounds (Bandgar et al., 2009).
Propiedades
IUPAC Name |
5-(4-methylphenyl)sulfanyl-1,3-diphenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2OS/c1-17-12-14-20(15-13-17)27-23-21(16-26)22(18-8-4-2-5-9-18)24-25(23)19-10-6-3-7-11-19/h2-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKXJYKMKYPEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Lithium;6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate](/img/structure/B2477816.png)
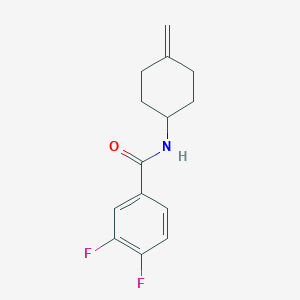
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2477819.png)
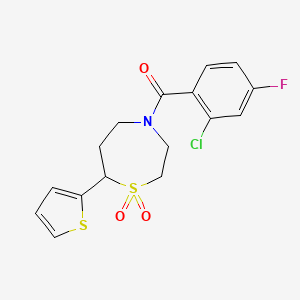
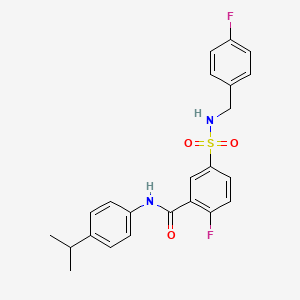

![3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2477825.png)
![2-[[2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoic acid](/img/structure/B2477828.png)
![4-Benzyl-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2477829.png)
